molecular formula C31H48O5 B1247414 25-Hydroxy-3-epidehydrotumulosic acid

25-Hydroxy-3-epidehydrotumulosic acid

Cat. No. B1247414
M. Wt: 500.7 g/mol
InChI Key: GDIGQYHXIOMOQU-NEAGZGJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

25-hydroxy-3-epidehydrotumulosic acid is a tetracyclic triterpenoid that is lanosta-7,9(11)-dien-21-oic acid substituted by hydroxy groups at positions 3, 16 and 25 and a methylidene group at position 24. It has been isolated from Poria cocos. It has a role as a fungal metabolite. It is a monocarboxylic acid, a secondary alcohol, a tertiary alcohol and a tetracyclic triterpenoid. It derives from a hydride of a lanostane.

Scientific Research Applications

1. Antitumor Activity and Inhibition of Virus Activation 25-Hydroxy-3-epidehydrotumulosic acid, along with other compounds from Poria cocos, has shown potent inhibitory effects on the activation of Epstein-Barr virus early antigen induced by tumor promoters. This suggests potential applications in antitumor and antiviral therapies (Ukiya et al., 2002).

2. Role in Sterol Synthesis and Metabolism Research into sterol synthesis has identified various hydroxy compounds, including 25-hydroxy-3-epidehydrotumulosic acid, as important elements in the biosynthesis and metabolism of sterols. This indicates its potential significance in understanding cholesterol homeostasis and related metabolic pathways (Pyrek et al., 1989).

3. Enhancing Cytokine Release and Immune Response 25-Hydroxy-3-epidehydrotumulosic acid may have implications in modulating immune responses, as studies have shown that similar compounds can enhance the release of cytokines and influence toll-like receptor responses in airway epithelial cells. This suggests potential therapeutic applications in managing airway inflammation and enhancing innate immunity in respiratory diseases (Koarai et al., 2012).

4. Absorption and Bioavailability Studies The compound's absorption characteristics have been studied using human intestinal epithelial cells, indicating its potential for oral bioavailability. Such studies are crucial for developing effective drug delivery systems (Zheng & Yang, 2008).

properties

Product Name

25-Hydroxy-3-epidehydrotumulosic acid

Molecular Formula

C31H48O5

Molecular Weight

500.7 g/mol

IUPAC Name

(2R)-2-[(3R,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-6-methyl-5-methylideneheptanoic acid

InChI

InChI=1S/C31H48O5/c1-18(28(4,5)36)9-10-19(26(34)35)25-22(32)17-31(8)21-11-12-23-27(2,3)24(33)14-15-29(23,6)20(21)13-16-30(25,31)7/h11,13,19,22-25,32-33,36H,1,9-10,12,14-17H2,2-8H3,(H,34,35)/t19-,22-,23+,24-,25+,29-,30-,31+/m1/s1

InChI Key

GDIGQYHXIOMOQU-NEAGZGJDSA-N

Isomeric SMILES

C[C@]12CC[C@H](C([C@@H]1CC=C3C2=CC[C@]4([C@]3(C[C@H]([C@@H]4[C@@H](CCC(=C)C(C)(C)O)C(=O)O)O)C)C)(C)C)O

Canonical SMILES

CC1(C(CCC2(C1CC=C3C2=CCC4(C3(CC(C4C(CCC(=C)C(C)(C)O)C(=O)O)O)C)C)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
25-Hydroxy-3-epidehydrotumulosic acid
Reactant of Route 2
25-Hydroxy-3-epidehydrotumulosic acid
Reactant of Route 3
25-Hydroxy-3-epidehydrotumulosic acid
Reactant of Route 4
25-Hydroxy-3-epidehydrotumulosic acid
Reactant of Route 5
25-Hydroxy-3-epidehydrotumulosic acid
Reactant of Route 6
25-Hydroxy-3-epidehydrotumulosic acid

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